molecular formula C10H9NO B12813719 2-Hydroxy-2-indanecarbonitrile CAS No. 55589-21-4

2-Hydroxy-2-indanecarbonitrile

Cat. No.: B12813719
CAS No.: 55589-21-4
M. Wt: 159.18 g/mol
InChI Key: XPROLRFKIZAOBH-UHFFFAOYSA-N
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Description

2-Hydroxy-2-indanecarbonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of indane, a bicyclic hydrocarbon, and contains both a hydroxyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-indanecarbonitrile typically involves the reaction of indanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-indanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 2-oxo-2-indanecarbonitrile.

    Reduction: Formation of 2-amino-2-indanecarbonitrile.

    Substitution: Formation of 2-chloro-2-indanecarbonitrile.

Scientific Research Applications

2-Hydroxy-2-indanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-indanecarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: Similar in structure but contains additional functional groups.

    Indole Derivatives: Share the indane core but differ in the attached functional groups.

Uniqueness

2-Hydroxy-2-indanecarbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the indane core

Properties

IUPAC Name

2-hydroxy-1,3-dihydroindene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPROLRFKIZAOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204135
Record name 2-Hydroxy-2-indanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55589-21-4
Record name 2-Hydroxy-2-indanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055589214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC134298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-2-indanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-2-INDANECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIT5XNR9OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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